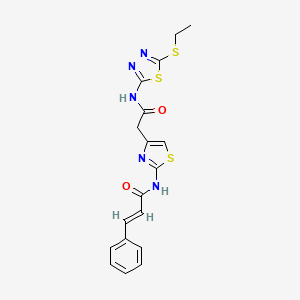

N-(4-(2-((5-(etiltio)-1,3,4-tiadiazol-2-il)amino)-2-oxoethyl)tiazol-2-il)cinnamamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a useful research compound. Its molecular formula is C18H17N5O2S3 and its molecular weight is 431.55. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry: : Used in creating complex molecular architectures due to its multiple reactive sites.

Biology: : Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: : Explored for drug development, particularly in targeting specific enzymes or receptors.

Industry: : Utilized in materials science for the development of novel polymers or as intermediates in the synthesis of other compounds.

Mechanism of Action: : The mechanism by which N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide exerts its effects depends on the context:

Molecular Targets: : It might target specific enzymes, disrupting their normal function.

Pathways Involved: : It could interfere with cellular pathways, leading to desired therapeutic outcomes, such as inhibiting cell proliferation in cancer.

Comparison with Similar Compounds: : Compared to other thiadiazole or thiazole derivatives, N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is unique in its combination of functional groups, giving it a broad spectrum of reactivity and application.

Similar Compounds

Thiadiazole derivatives like 2-amino-5-mercapto-1,3,4-thiadiazole.

Thiazole derivatives like 2-amino-4-(methylthio)thiazole.

Other cinnamamide derivatives with different substituents.

Actividad Biológica

N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a compound of significant interest due to its potential biological activities. The structure incorporates a 1,3,4-thiadiazole moiety known for a variety of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of the biological activity of this compound, supported by data from various studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

- Thiadiazole Ring : Known for its diverse pharmacological properties.

- Cinnamide Moiety : Associated with anti-cancer activities.

The synthesis typically involves multi-step reactions that include cyclization of thiourea derivatives and subsequent modifications to achieve the final product. The synthetic routes often require controlled conditions to ensure high yields and purity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

- A study evaluated various derivatives against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum, finding that certain compounds exhibited significant antibacterial effects at concentrations as low as 100 μg/mL .

- The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide showed notable antibacterial activity against X. oryzae with inhibition rates reaching 56% .

Anticancer Activity

The anticancer potential of compounds containing the thiadiazole scaffold has been extensively studied:

- In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, compounds derived from 1,3,4-thiadiazole were shown to inhibit tumor growth effectively in breast cancer models .

- Molecular docking studies suggest that these compounds may act by inhibiting key enzymes involved in cancer cell proliferation .

Anti-inflammatory and Neuroprotective Effects

Research indicates that thiadiazole derivatives may also possess anti-inflammatory properties:

- Compounds have been shown to reduce inflammation markers in animal models of inflammatory diseases .

- Additionally, some derivatives exhibit neuroprotective effects by modulating apoptotic pathways and reducing neuronal damage in ischemic conditions .

Table 1: Summary of Biological Activities

The mechanisms through which N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide exerts its biological effects are still under investigation. Key proposed mechanisms include:

- Enzyme Inhibition : Many thiadiazole derivatives inhibit enzymes critical for cancer cell survival and proliferation .

- Apoptotic Pathway Modulation : The compound may influence both intrinsic and extrinsic apoptotic pathways, reducing cell death in healthy tissues while promoting apoptosis in cancer cells .

Propiedades

IUPAC Name |

(E)-N-[4-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S3/c1-2-26-18-23-22-17(28-18)21-15(25)10-13-11-27-16(19-13)20-14(24)9-8-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,19,20,24)(H,21,22,25)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZZVEWFKDLPNZ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.